molecular formula C20H21ClN6O4 B14975289 5-amino-1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14975289
M. Wt: 444.9 g/mol
InChI Key: DWXLZLQVIHHVOF-UHFFFAOYSA-N
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Description

5-AMINO-1-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-N-(2,4-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazole ring, an amide group, and multiple aromatic rings. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-1-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-N-(2,4-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the amide and aromatic groups through substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-1-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-N-(2,4-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.

Scientific Research Applications

5-AMINO-1-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-N-(2,4-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-AMINO-1-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-N-(2,4-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-AMINO-1-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-N-(2,4-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE include other triazole derivatives and amide-containing molecules. Examples include:

  • 1H-1,2,3-Triazole-4-carboxamide derivatives
  • 5-Chloro-2-methylphenyl carbamates
  • N-(2,4-Dimethoxyphenyl) amides

Uniqueness

The uniqueness of 5-AMINO-1-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-N-(2,4-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C20H21ClN6O4

Molecular Weight

444.9 g/mol

IUPAC Name

5-amino-1-[2-(5-chloro-2-methylanilino)-2-oxoethyl]-N-(2,4-dimethoxyphenyl)triazole-4-carboxamide

InChI

InChI=1S/C20H21ClN6O4/c1-11-4-5-12(21)8-15(11)23-17(28)10-27-19(22)18(25-26-27)20(29)24-14-7-6-13(30-2)9-16(14)31-3/h4-9H,10,22H2,1-3H3,(H,23,28)(H,24,29)

InChI Key

DWXLZLQVIHHVOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)N

Origin of Product

United States

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